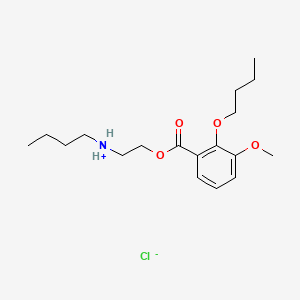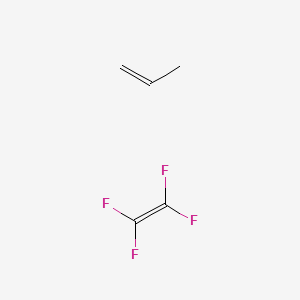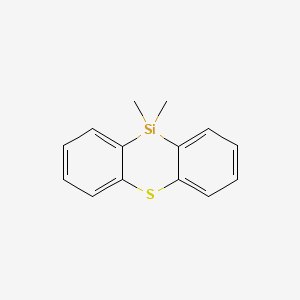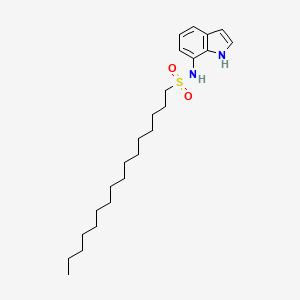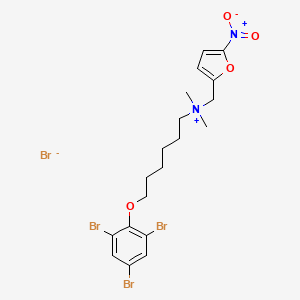
(6-(2,4,6-Tribromophenoxy)hexyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-(2,4,6-Tribromophenoxy)hexyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a tribromophenoxy group, a hexyl chain, a dimethylammonium group, and a nitrofurfuryl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(2,4,6-Tribromophenoxy)hexyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the tribromophenoxy intermediate: This step involves the bromination of phenol to obtain 2,4,6-tribromophenol.
Attachment of the hexyl chain: The hexyl chain is introduced through a nucleophilic substitution reaction, forming 6-(2,4,6-tribromophenoxy)hexanol.
Formation of the nitrofurfuryl intermediate: This involves the nitration of furfural to obtain 5-nitro-2-furfuryl.
Quaternization reaction: The final step involves the reaction of the dimethylammonium group with the previously formed intermediates under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(6-(2,4,6-Tribromophenoxy)hexyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms in the tribromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
(6-(2,4,6-Tribromophenoxy)hexyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (6-(2,4,6-Tribromophenoxy)hexyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide involves its interaction with specific molecular targets. The compound’s functional groups allow it to interact with enzymes, receptors, and other biomolecules, potentially inhibiting or modulating their activity. The nitrofurfuryl moiety, in particular, is known for its ability to undergo redox reactions, which can lead to the generation of reactive oxygen species (ROS) and subsequent biological effects.
相似化合物的比较
Similar Compounds
(6-(2,4,6-Trichlorophenoxy)hexyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide: Similar structure but with chlorine atoms instead of bromine.
(6-(2,4-Dichlorophenoxy)hexyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide: Contains fewer halogen atoms, leading to different reactivity and properties.
Uniqueness
(6-(2,4,6-Tribromophenoxy)hexyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide is unique due to the presence of three bromine atoms, which significantly influence its chemical reactivity and biological activity. The combination of tribromophenoxy and nitrofurfuryl groups provides a distinctive profile that sets it apart from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
60724-09-6 |
|---|---|
分子式 |
C19H24Br4N2O4 |
分子量 |
664.0 g/mol |
IUPAC 名称 |
dimethyl-[(5-nitrofuran-2-yl)methyl]-[6-(2,4,6-tribromophenoxy)hexyl]azanium;bromide |
InChI |
InChI=1S/C19H24Br3N2O4.BrH/c1-24(2,13-15-7-8-18(28-15)23(25)26)9-5-3-4-6-10-27-19-16(21)11-14(20)12-17(19)22;/h7-8,11-12H,3-6,9-10,13H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
WKHKKIOHTZRKGQ-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(CCCCCCOC1=C(C=C(C=C1Br)Br)Br)CC2=CC=C(O2)[N+](=O)[O-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


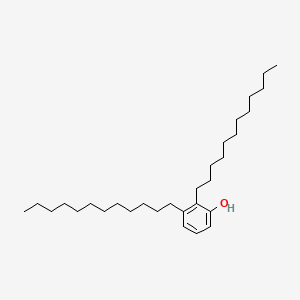
![diethyl 5-[(E)-(carbamoylhydrazinylidene)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B15345847.png)
![Cyclopentanone,2,5-bis[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-](/img/structure/B15345848.png)

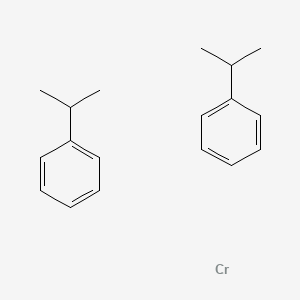
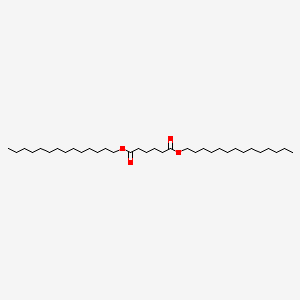
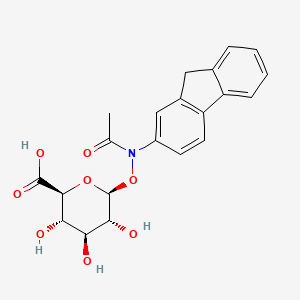
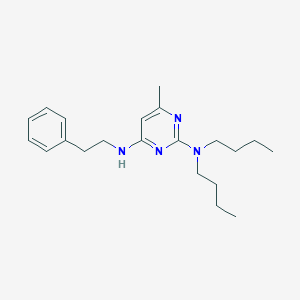
![5-[(10S,13R,14S,17R)-3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B15345877.png)
